Product packaging for S-(2,4-Dimethylbenzene)-D,L-cysteine(Cat. No.:CAS No. 1357350-92-5)

S-(2,4-Dimethylbenzene)-D,L-cysteine

Cat. No.: B587982
CAS No.: 1357350-92-5
M. Wt: 225.306
InChI Key: QMZQFHPIZQSJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Alkyl/Aryl Thioether Cysteine Structures in Biochemical Investigations

Cysteine, with its nucleophilic thiol group, is a prime target for chemical modification within proteins. nih.gov The formation of a thioether bond, a strong and stable covalent linkage, between a cysteine residue and an alkyl or aryl group is a widely used strategy in bioconjugation. nih.govthermofisher.com This method is preferred over other linkages, such as those formed with maleimides, due to the high stability of the resulting thioether conjugate in the presence of acids, bases, oxidants, and other nucleophiles. nih.gov

The general structure involves the sulfur atom of the cysteine side chain forming a single bond with a carbon atom of an alkyl or aryl moiety. This linkage is not easily cleaved under physiological conditions, making it ideal for creating long-lasting modifications to proteins. thermofisher.comresearchgate.net These modifications can include the attachment of fluorescent probes for imaging, pharmacophores for drug delivery, or other functional groups to study protein interactions and dynamics. nih.gov

Significance of S-Substitution Patterns on Cysteine Derivatives for Research Applications

For example, S-aryl cysteine derivatives are of significant interest as they are intermediates in the synthesis of various pharmaceutically active compounds and are involved in metabolic studies. google.com The specific substitution pattern on the aryl ring can modulate the biological activity of the molecule. Research has shown that different S-substituents on cysteine can lead to varying effects on enzyme activities. For instance, a study on organosulfur compounds from garlic found that S-allyl-L-cysteine, S-methyl-L-cysteine, and trans-S-1-propenyl-L-cysteine exhibited different inhibitory effects on cytochrome P450 isoforms. nih.gov

The choice of the S-substituent is therefore a critical design element in creating cysteine-based research probes with specific functionalities and desired biochemical properties.

Contextualizing S-(2,4-Dimethylbenzene)-D,L-cysteine within the Landscape of Cysteine-Derived Research Probes

This compound is a specific S-aryl cysteine derivative. Its structure features a cysteine core with a 2,4-dimethylphenyl group attached to the sulfur atom. This particular substitution pattern makes it a valuable tool in xenobiotic metabolism research. The N-acetylated form of the L-enantiomer, N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine, is a mercapturic acid derivative, which is a final product in the detoxification of foreign compounds.

The presence of the dimethylbenzene group provides a hydrophobic character to the molecule, which can influence its interactions with proteins and other biological macromolecules. The methyl groups at the 2 and 4 positions of the benzene (B151609) ring create a specific steric and electronic profile that can be recognized by particular enzymes or receptors. This specificity makes compounds like this compound useful for probing the active sites of enzymes involved in detoxification pathways and for studying the structural requirements for substrate binding.

Stereochemical Considerations: The D, L, and D,L Forms of S-(2,4-Dimethylbenzene)-Cysteine in Academic Inquiry

Stereochemistry plays a crucial role in the biological activity of molecules. Most naturally occurring amino acids in proteins are in the L-configuration. libretexts.org Consequently, the stereochemistry of S-(2,4-Dimethylbenzene)-cysteine at the alpha-carbon is a critical factor in its biological recognition and function.

L-form: The L-enantiomer, S-(2,4-Dimethylbenzene)-L-cysteine, is the form that is typically recognized by enzymes involved in amino acid metabolism and protein synthesis. Its N-acetylated derivative is a known metabolite.

D-form: The D-enantiomer is not as common in biological systems and may interact differently with enzymes and receptors. Studying the D-form can provide valuable insights into the stereoselectivity of biological processes.

D,L-form (racemic mixture): The D,L-form is a mixture of both enantiomers. Research using the racemic mixture can reveal whether a biological process is stereospecific. If only one enantiomer is active, the observed effect will be half of what would be seen with the pure active enantiomer at the same total concentration. The synthesis of S-aryl cysteines with high stereochemical control is a significant area of research to ensure the production of the desired enantiomer for specific applications. google.com

The distinct biological activities of the D and L forms underscore the importance of using stereochemically pure compounds in research to obtain clear and interpretable results.

Compound Information

Compound Name
This compound
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine
S-allyl-L-cysteine
S-methyl-L-cysteine
trans-S-1-propenyl-L-cysteine
S-(2,4-Dimethylbenzene)-L-cysteine
S-(2,4-Dimethylbenzene)-D-cysteine
Cysteine
Glycine (B1666218)
Glutamic acid
S-(1,2-dicarboxyethyl)glutathione
S-(1,2-dicarboxyethyl)L-cysteine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2S B587982 S-(2,4-Dimethylbenzene)-D,L-cysteine CAS No. 1357350-92-5

Properties

IUPAC Name

2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZQFHPIZQSJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 2,4 Dimethylbenzene D,l Cysteine and Its Analogs

Preparation of Isotope-Labeled S-(2,4-Dimethylbenzene)-D,L-cysteine for Research

Isotope-labeled compounds are indispensable tools in research, particularly for metabolic studies, mechanistic investigations, and as internal standards in quantitative mass spectrometry. acs.orgnih.gov The introduction of stable isotopes like deuterium (B1214612) (²H or D) can also be used to alter the metabolic profile of a drug by leveraging the kinetic isotope effect. acs.org

Deuterium can be incorporated into the this compound structure at several positions, either on the aromatic ring or within the cysteine backbone.

One strategy involves the late-stage deuteration of the final compound or an intermediate. Methods for direct hydrogen isotope exchange (HIE) at C-H bonds are valuable for this purpose. nih.gov For example, specific C(sp³)-H bonds can be deuterated using D₂O as the deuterium source in radical-mediated reactions. nih.gov

A more common and direct approach is to use a deuterated starting material in the synthesis. beilstein-journals.org This allows for precise control over the location of the deuterium label.

Labeling the Aromatic Ring: To label the dimethylbenzene moiety, a deuterated version of the aryl precursor, such as 1-bromo-2,4-di(trideuteromethyl)benzene or 1-bromo-2,4-dimethyl-d₆-benzene, could be synthesized and then used in the copper-catalyzed coupling reaction with cysteine.

Labeling the Cysteine Backbone: Alternatively, commercially available deuterated cysteine (e.g., Cysteine-d₃) can be used as the starting material in the conjugation reaction with the non-labeled 2,4-dimethylbenzene halide.

The choice of labeling strategy depends on the research question. For instance, labeling the methyl groups on the benzene (B151609) ring could be used to study the compound's metabolism via oxidation at these sites.

Table 2: Potential Deuterated Precursors for Synthesis

Labeled PrecursorResulting Labeled Position in Final CompoundPotential Research Application
1-Bromo-2,4-di(trideuteromethyl)benzeneDeuterium on the two methyl groups of the benzene ringStudying metabolic oxidation at the benzylic positions
D,L-Cysteine-2,3,3-d₃Deuterium on the α- and β-carbons of the cysteine moietyTracing the amino acid portion in metabolic pathways
D₂OPotential for H/D exchange at labile positions (e.g., -NH₂, -COOH, -SH) or specific C-H positions under catalytic conditionsMechanistic studies, protein structure analysis via H/D exchange

Application of Isotope-Labeled this compound in Mechanistic Research

Isotope-labeled compounds are invaluable tools in mechanistic research, providing insights into reaction pathways, metabolic fates, and the dynamics of biological processes. uu.nl The incorporation of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the structure of this compound allows for its differentiation from endogenous molecules and enables precise tracking and quantification in complex biological matrices. uu.nlacs.org

One of the primary applications of isotope labeling is in metabolic studies. nih.gov By introducing a deuterium-labeled version of this compound into a biological system, researchers can trace its metabolic pathway. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic reactions at the site of deuteration. nih.gov This can help in identifying the primary sites of metabolism on the molecule and elucidating the formation of various metabolites. For example, if the methyl groups on the benzene ring were deuterated, a slower rate of oxidation at these positions would suggest that they are metabolic "hot spots." nih.gov

Furthermore, isotope-labeled this compound can serve as an internal standard in quantitative mass spectrometry-based assays. acs.org Because isotopically labeled compounds have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute in chromatographic separations and exhibit similar ionization efficiencies in the mass spectrometer. uu.nl This allows for accurate quantification of the unlabeled analyte in biological samples, which is crucial for understanding its pharmacokinetics and accumulation in tissues.

The table below outlines potential applications of isotope-labeled this compound in research.

Isotope Labeling Position Application Area Research Findings Enabled
Deuterium (²H)Methyl groups of the benzene ringMetabolic pathway elucidationIdentification of oxidative metabolism sites and potential kinetic isotope effects on metabolic rate. nih.govnih.gov
Deuterium (²H)Cysteine backboneMechanistic studies of enzymatic processingUnderstanding the role of specific C-H bonds in enzyme-catalyzed reactions. nih.gov
Carbon-13 (¹³C)Cysteine backbone or aromatic ringQuantitative analysis (Mass Spectrometry)Precise measurement of compound levels in biological fluids and tissues, serving as an internal standard. acs.org
Nitrogen-15 (¹⁵N)Cysteine amino groupProtein binding and adduction studiesTracing the covalent binding of the molecule or its reactive metabolites to proteins. tandfonline.com

Chemoenzymatic Synthetic Routes to this compound Precursors and Metabolites

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the versatility of chemical reactions to create complex molecules. This approach is particularly relevant for the synthesis of precursors and metabolites of this compound, as many of the metabolic transformations of S-aryl-cysteines are enzyme-mediated. tandfonline.com

The formation of S-cysteine conjugates in biological systems is the initial step in the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. tandfonline.comnih.gov This pathway involves the enzymatic conjugation of glutathione (B108866) (GSH) to an electrophilic substrate, catalyzed by glutathione S-transferases (GSTs). tandfonline.com The resulting glutathione conjugate is then sequentially hydrolyzed by γ-glutamyltransferases and dipeptidases to yield the corresponding cysteine S-conjugate. nih.gov This cysteine conjugate can then be N-acetylated to form a mercapturic acid. tandfonline.com

A chemoenzymatic strategy to produce precursors could involve the chemical synthesis of an activated 2,4-dimethylbenzene species, which would then serve as a substrate for a GST-catalyzed reaction with glutathione. Subsequent enzymatic hydrolysis would yield S-(2,4-Dimethylbenzene)-L-cysteine. Enzymes for the synthesis of L-cysteine itself from precursors like L-O-acetylserine have also been utilized in bioreactors, showcasing the potential for enzymatic production of key building blocks. nih.gov

Furthermore, enzymes can be used to synthesize the final metabolites. For example, cysteine S-conjugate N-acetyltransferase could be employed to convert this compound to its corresponding N-acetylated metabolite, the mercapturic acid. The use of specific enzymes can offer high stereoselectivity, which is often challenging to achieve through purely chemical methods. google.com Research into the chemoenzymatic synthesis of oligo(L-cysteine) using proteinase K demonstrates the utility of enzymes in forming peptide bonds involving cysteine, which could be adapted for creating more complex derivatives. nih.govresearchgate.net

The following table details potential chemoenzymatic steps for the synthesis of precursors and metabolites of this compound.

Enzyme Class Reaction Step Substrates Product
Glutathione S-Transferase (GST)ConjugationGlutathione, Electrophilic 2,4-dimethylbenzene derivativeS-(2,4-Dimethylphenyl)glutathione
γ-Glutamyltransferase & DipeptidaseHydrolysisS-(2,4-Dimethylphenyl)glutathioneS-(2,4-Dimethylphenyl)-L-cysteine
Cysteine S-conjugate N-acetyltransferaseN-AcetylationThis compoundN-acetyl-S-(2,4-Dimethylbenzene)-D,L-cysteine
O-acetylserine sulfhydraseCysteine SynthesisL-O-acetylserine, Sodium hydrosulfideL-cysteine nih.gov

Advanced Analytical Characterization of S 2,4 Dimethylbenzene D,l Cysteine for Research Purity and Identity

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for separating S-(2,4-Dimethylbenzene)-D,L-cysteine from starting materials, byproducts, and complex research matrices, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a robust technique for the routine analysis and purification of this compound. A reversed-phase HPLC method is typically developed to separate the compound based on its moderate polarity.

Methodological Approach:

Column: A C18 column is a common choice, offering a non-polar stationary phase that interacts with the hydrophobic 2,4-dimethylphenyl group of the analyte.

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a polar solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape and ionization) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This gradient effectively elutes the compound from the column.

Detection: UV detection is suitable due to the aromatic benzene (B151609) ring in the molecule, which absorbs UV light. A detection wavelength of around 254 nm is generally effective.

Quantification: For quantification, a calibration curve is constructed using standards of known concentrations. The peak area of the analyte is proportional to its concentration.

Representative HPLC Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits stem from the use of columns with smaller particle sizes (typically sub-2 µm). The principles of separation are similar to HPLC but with enhanced performance. A UPLC method for this compound would provide a more rapid and sensitive analysis, which is particularly useful for high-throughput screening or when sample volume is limited. acs.org

Chiral Chromatography for Enantiomeric Resolution

Since this compound is a racemic mixture of D and L enantiomers, chiral chromatography is essential to separate and quantify each enantiomer. The biological activity of each enantiomer can differ significantly, making this separation critical. nih.gov

Methodological Approach:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are effective for separating amino acid enantiomers. sigmaaldrich.com These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times.

Mobile Phase: The choice of mobile phase is crucial and depends on the CSP. For polysaccharide-based CSPs, a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol) is common. For macrocyclic glycopeptide CSPs, polar organic or aqueous-organic mobile phases can be used. sigmaaldrich.com

Detection: UV detection is typically used, as described for HPLC.

Representative Chiral HPLC Parameters:

Parameter Value
Column Chiralpak® AD-H (amylose-based) or Astec CHIROBIOTIC T (teicoplanin-based)
Mobile Phase Heptane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C

| Detection | UV at 254 nm |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. The accurate mass measurement from high-resolution mass spectrometry can confirm the elemental composition of the molecule.

For this compound (Chemical Formula: C₁₁H₁₅NO₂S), the expected monoisotopic mass of the neutral molecule is approximately 225.0823 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 226.0896.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for detecting and quantifying this compound in complex mixtures. nih.gov This technique is particularly valuable for metabolic studies or trace analysis.

In an LC-MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 226.1) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then analyzed in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise. researchgate.net

Predicted Fragmentation Pattern: The fragmentation of the this compound precursor ion would likely involve the loss of small neutral molecules or cleavage at the thioether bond.

Illustrative LC-MS/MS Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) Putative Neutral Loss
226.1 150.1 Loss of C₃H₅NO₂ (serine residue)
226.1 121.1 Cleavage of the S-C bond (dimethylbenzene-thiol fragment)

This targeted analysis allows for confident identification and precise quantification of this compound, even at very low concentrations within complex biological or chemical matrices. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with Data-Independent Acquisition (DIA) for Metabolite Profiling in Research

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This configuration offers high resolution, accurate mass measurement, and the ability to perform both targeted and untargeted analyses. nih.gov In the context of metabolite profiling, QTOF-MS is often coupled with a liquid chromatography (LC) system (LC-QTOF-MS) for the separation of complex mixtures prior to detection. nih.gov

Data-Independent Acquisition (DIA) is a non-targeted data acquisition strategy where the instrument systematically fragments all ions within a specified mass-to-charge (m/z) range, rather than just pre-selected precursor ions. nih.gov This approach creates a comprehensive digital map of all fragment ions in a sample, allowing for retrospective data analysis without prior knowledge of the compounds present. nih.gov

For the analysis of this compound, LC-QTOF-MS with DIA would be an invaluable tool. The high-resolution capability of the TOF analyzer allows for the determination of the compound's elemental composition from its accurate mass, distinguishing it from other molecules with the same nominal mass.

In a hypothetical metabolite profiling study, this compound would be first identified by its accurate mass precursor ion in full scan mode. The DIA approach would then provide high-resolution fragment ion spectra. The fragmentation of this compound would be expected to yield characteristic product ions corresponding to the loss of the cysteine moiety, cleavage of the thioether bond, and fragmentation of the dimethylbenzene ring.

Table 1: Hypothetical QTOF-MS Data for this compound

Parameter Expected Value Information Gained
Molecular Formula C₁₁H₁₅NO₂SElemental composition
Monoisotopic Mass 225.0823High-confidence identification
Precursor Ion [M+H]⁺ 226.0896Accurate mass of the protonated molecule
Major Fragment Ion 1 121.0500Corresponds to the cysteine moiety [C₃H₇NO₂S+H]⁺
Major Fragment Ion 2 105.0699Corresponds to the dimethylbenzene moiety [C₈H₉]⁺
Major Fragment Ion 3 74.0245Corresponds to the loss of the carboxyl group and dimethylbenzene

This table is generated based on the chemical structure of this compound and general fragmentation principles in mass spectrometry. Actual experimental values may vary slightly.

Spectroscopic Methods in Structural Analysis

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. These methods probe the interaction of electromagnetic radiation with the molecule to provide information about its connectivity, chemical environment of atoms, and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁵N.

¹H NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the dimethylbenzene ring would appear in the downfield region (typically 6.5-8.0 ppm), while the protons of the cysteine moiety and the methyl groups would be found in the upfield region. docbrown.info The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid would be the most downfield signal, followed by the aromatic carbons. The aliphatic carbons of the cysteine backbone and the methyl groups would appear at higher field strengths. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR could be used to probe the chemical environment of the nitrogen atom in the amino group of the cysteine moiety. The chemical shift would be characteristic of a primary amine in this type of structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH7.0 - 7.3Multiplet3H
Cysteine α-CH3.8 - 4.2Multiplet1H
Cysteine β-CH₂3.0 - 3.4Multiplet2H
Methyl (CH₃)2.2 - 2.5Singlet6H
NH₂VariableBroad Singlet2H
COOHVariableBroad Singlet1H

This table contains predicted data based on known chemical shifts for similar structural motifs. The use of a deuterated solvent like D₂O would result in the disappearance of the NH₂ and COOH signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s) Predicted Chemical Shift (δ, ppm)
Carbonyl (COOH)170 - 175
Aromatic C-S135 - 140
Aromatic C-CH₃130 - 138
Aromatic CH125 - 130
Cysteine α-C53 - 58
Cysteine β-C35 - 40
Methyl (CH₃)18 - 22

This table contains predicted data based on established ¹³C NMR correlation tables for similar functional groups and structural environments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency. The resulting spectrum shows absorption bands corresponding to specific molecular vibrations, such as stretching and bending of bonds. For this compound, characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the N-H stretches of the amine, the C=O stretch of the carbonyl group, aromatic C-H and C=C stretches, and the S-C (thioether) stretch. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing non-polar bonds, such as the C-S and C-C bonds within the aromatic ring, which may be weak in the IR spectrum. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which can be used for identification and to study intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Carboxylic AcidO-H Stretch2500-3300Broad, StrongWeak
AmineN-H Stretch3300-3500MediumWeak
AromaticC-H Stretch3000-3100MediumStrong
CarbonylC=O Stretch1700-1730StrongMedium
AmineN-H Bend1550-1650Medium-StrongWeak
AromaticC=C Stretch1450-1600MediumStrong
ThioetherS-C Stretch600-700WeakMedium

This table is a generalized representation based on characteristic vibrational frequencies of the functional groups present in the molecule. Actual peak positions and intensities can be influenced by the molecular environment and physical state of the sample.

Biochemical and Molecular Interactions of S 2,4 Dimethylbenzene D,l Cysteine in Research Models

Enzymatic Biotransformation Pathways in In Vitro Systems

The primary pathway for the metabolism of S-(2,4-Dimethylbenzene)-D,L-cysteine is the well-established mercapturic acid pathway. This pathway involves a sequence of enzymatic reactions that convert the cysteine conjugate into a more readily excretable mercapturic acid analog.

The formation of this compound is initiated by the conjugation of the parent compound, 2,4-dimethylbenzene, with glutathione (B108866) (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). GSTs play a critical role in cellular detoxification by targeting electrophilic compounds and facilitating their conjugation with the tripeptide glutathione. nih.gov In the case of aromatic hydrocarbons like 2,4-dimethylbenzene, a preceding activation step, often mediated by cytochrome P450 enzymes, may be required to form an electrophilic epoxide intermediate that can then be conjugated with GSH. nih.gov

While direct in vitro studies on the GST-mediated conjugation of 2,4-dimethylbenzene are not extensively detailed in the public domain, the general mechanism is well-understood from studies with similar xenobiotics. nih.govpsu.edu The product of this initial conjugation is S-(2,4-dimethylphenyl)glutathione.

Table 1: Key Enzymes in the Mercapturic Acid Pathway

EnzymeAbbreviationFunctionCellular Location
Glutathione S-TransferaseGSTCatalyzes the conjugation of xenobiotics with glutathione. nih.govCytosol, Mitochondria, Microsomes nih.gov
Gamma-GlutamyltranspeptidaseGGTRemoves the glutamyl residue from the glutathione conjugate. nih.govnih.govCell Surface nih.gov
Dipeptidases-Cleave the glycine (B1666218) residue from the cysteinyl-glycine conjugate. nih.govCell Surface mdpi.com
N-AcetyltransferaseNATAcetylates the cysteine conjugate to form mercapturic acid. nih.govnih.govMicrosomes nih.gov

Following its formation, the S-(2,4-dimethylphenyl)glutathione conjugate undergoes sequential degradation by ectoenzymes, primarily located on the cell surface. nih.gov The first step is the removal of the γ-glutamyl moiety, a reaction catalyzed by gamma-glutamyltranspeptidase (GGT). nih.govmdpi.com This enzymatic action yields the corresponding S-(2,4-dimethylphenyl)cysteinyl-glycine conjugate. nih.gov

Subsequently, dipeptidases, such as aminopeptidase (B13392206) N or cysteinylglycine (B43971) dipeptidase, act on the S-(2,4-dimethylphenyl)cysteinyl-glycine conjugate to cleave the glycine residue. nih.gov This final cleavage step results in the formation of S-(2,4-Dimethylbenzene)-L-cysteine. This series of reactions effectively transforms a large, tripeptide conjugate into a smaller, more specific cysteine conjugate. nih.govtaylorandfrancis.com

The terminal step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate to form the corresponding mercapturic acid, which is N-acetyl-S-(2,4-Dimethylbenzene)-D,L-cysteine. This reaction is catalyzed by microsomal N-acetyltransferases (NATs), which utilize acetyl-CoA as the acetyl group donor. nih.govwikipedia.org

In vitro studies using recombinant human N-acetyltransferase 8 (NAT8) have demonstrated the enzyme's capacity to acetylate various aromatic cysteine conjugates. nih.gov These studies have shown that NAT8 exhibits Michaelis-Menten kinetics for these substrates. While this compound was not specifically tested in this study, the data on other S-aryl-cysteine conjugates strongly suggest that it would also serve as a substrate for NAT8. The efficiency of N-acetylation by rat kidney microsomal acetyltransferases has been shown to correlate with the lipophilicity of the substituent on the sulfur atom. nih.gov

Table 2: In Vitro N-Acetylation of Aromatic Cysteine Conjugates by Human NAT8 nih.gov

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)
S-benzyl-L-cysteine160 ± 40600 ± 60
S-(4-nitrobenzyl)-L-cysteine170 ± 20790 ± 40
S-(1-menaphthyl)-L-cysteine150 ± 30740 ± 50

Interaction with Sulfur Metabolism Pathways in Model Organisms (Non-Clinical)

The introduction of an exogenous cysteine conjugate like this compound has the potential to intersect with and influence endogenous sulfur metabolism pathways. These pathways are crucial for maintaining cellular redox balance and producing important signaling molecules.

L-cysteine is a central molecule in sulfur metabolism, serving as a precursor for protein synthesis, glutathione production, and the generation of other sulfur-containing compounds. researchgate.net The intracellular concentration of L-cysteine is tightly regulated through its biosynthesis via the transsulfuration pathway, its uptake from extracellular sources, and its degradation. nih.govyoutube.com Key enzymes in the transsulfuration pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). exhalix-llc.com

There is currently a lack of direct experimental evidence detailing the influence of this compound on these specific enzymes. However, it is conceivable that the presence of a significant pool of a cysteine conjugate could indirectly affect L-cysteine homeostasis. For instance, if the conjugate or its metabolites were to alter the cellular redox state, this could in turn modulate the expression or activity of enzymes involved in cysteine metabolism, which are known to be sensitive to oxidative stress. Further research is required to elucidate any such interactions.

Table 3: Key Enzymes in L-Cysteine Metabolism and H₂S Production

EnzymeAbbreviationFunction in Sulfur Metabolism
Cystathionine β-synthaseCBSCatalyzes the condensation of serine and homocysteine to form cystathionine. exhalix-llc.com
Cystathionine γ-lyaseCSECatalyzes the cleavage of cystathionine to produce L-cysteine. Also generates H₂S from L-cysteine. exhalix-llc.com
Cysteine Desulfhydrase-A general term for enzymes that can remove sulfur from cysteine.

Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule with diverse physiological roles, including the regulation of oxidative stress and cellular homeostasis. mdpi.comnih.gov It is endogenously produced from L-cysteine, primarily by the enzymes cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). exhalix-llc.com

Direct studies on the impact of this compound on H₂S generating pathways in cellular models have not been reported. However, given that this compound is a modified form of cysteine, it could potentially interact with H₂S production in several ways. It might act as a competitive inhibitor or a substrate for the H₂S-producing enzymes, or it could indirectly affect their activity by altering the availability of the primary substrate, L-cysteine. For example, if the processing of this compound consumes cellular resources or induces stress, it could modulate H₂S production, which is known to be responsive to cellular stress conditions. nih.govmdpi.com The precise nature of any such impact remains a subject for future investigation.

Reactivity of the Thioether Linkage with Biological Nucleophiles and Electrophiles (Purely Chemical/Biochemical Reactivity)

The thioether bond in this compound represents a key site for metabolic transformation. The sulfur atom, being less electronegative than oxygen, renders the thioether linkage susceptible to various biochemical reactions. masterorganicchemistry.com In a biological context, the reactivity of this linkage is primarily dictated by its interaction with enzymes that catalyze its cleavage.

One of the principal mechanisms for the cleavage of the C-S bond in S-aryl-cysteine conjugates is through the action of a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (C-S lyases). nih.govnih.gov These enzymes catalyze an α,β-elimination reaction, resulting in the formation of a thiol (in this case, 2,4-dimethylthiophenol), pyruvic acid, and ammonia (B1221849). nih.gov The reaction proceeds via the formation of a Schiff base between the amino group of the cysteine conjugate and the PLP cofactor, which facilitates the elimination of the thiophenol moiety. nih.gov

The stability of the thioether bond can also be influenced by its immediate chemical environment. While generally stable, the thioether can be a target for biological electrophiles, particularly after enzymatic oxidation of the sulfur to a sulfoxide (B87167) or sulfone. These more oxidized forms increase the electrophilicity of the neighboring carbon atoms, making them more susceptible to nucleophilic attack. Conversely, the sulfur atom of the thioether itself can act as a weak nucleophile. nih.gov However, direct, non-enzymatic reactions with endogenous nucleophiles and electrophiles are considered less significant than enzyme-mediated transformations. The primary reactive event concerning the thioether linkage of S-(2,4-Dimethylbenzene)-cysteine within biological systems is its enzymatic cleavage.

Stereoselective Interactions of S-(2,4-Dimethylbenzene)-L-cysteine and S-(2,4-Dimethylbenzene)-D-cysteine with Enzymes and Proteins in Research Contexts

A critical aspect of the biochemistry of this compound is the differential handling of its stereoisomers by enzymes. The L- and D-forms of this compound are not treated identically by the body's metabolic machinery, a phenomenon known as stereoselectivity.

S-(2,4-Dimethylbenzene)-L-cysteine: The L-isomer is the preferred substrate for cysteine S-conjugate β-lyases. nih.govmdpi.com These enzymes, found in various tissues including the liver and kidneys, as well as in intestinal microflora, exhibit a high degree of specificity for L-cysteine conjugates. nih.gov The enzymatic cleavage of S-(2,4-Dimethylbenzene)-L-cysteine by C-S lyase releases the potentially reactive 2,4-dimethylthiophenol. This stereospecificity is a common feature of enzymes involved in amino acid metabolism, which are evolutionarily adapted to recognize and process the L-amino acids that are the building blocks of proteins.

Enzyme FamilySubstrate SpecificityTypical Products of S-Aryl-L-cysteine Metabolism
Cysteine S-conjugate β-lyasesHigh preference for L-cysteine conjugatesAryl-thiol, Pyruvate, Ammonia

S-(2,4-Dimethylbenzene)-D-cysteine: In contrast to the L-isomer, the D-isomer of S-(2,4-Dimethylbenzene)-cysteine is not a substrate for C-S lyases. Instead, it is a potential substrate for another class of stereospecific enzymes: D-amino acid oxidases (DAAO). nih.govwikipedia.org DAAO are flavin-adenine dinucleotide (FAD)-dependent enzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. nih.govwikipedia.org Human DAAO has been shown to have a broad substrate specificity, with a preference for neutral, hydrophobic D-amino acids. nih.govuniprot.org Given the structural similarity of S-(2,4-Dimethylbenzene)-D-cysteine to known DAAO substrates, it is anticipated to be metabolized via this pathway. The resulting α-keto acid would be 3-(2,4-dimethylphenylthio)pyruvic acid.

Enzyme FamilySubstrate SpecificityTypical Products of S-Aryl-D-cysteine Metabolism
D-Amino Acid OxidasesHigh preference for D-amino acidsα-Keto acid, Ammonia, Hydrogen Peroxide

This differential enzymatic processing of the L- and D-isomers of S-(2,4-Dimethylbenzene)-cysteine highlights the highly specific nature of biochemical pathways. The fate of each enantiomer is determined by its ability to fit into the active site of specific enzymes, leading to distinct metabolic products.

Theoretical and Computational Studies of S 2,4 Dimethylbenzene D,l Cysteine

Molecular Docking and Dynamics Simulations of Compound-Protein Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor). These methods are crucial for understanding the biochemical role of S-(2,4-Dimethylbenzene)-D,L-cysteine.

Binding Affinity Prediction for Enzyme Active Sites (e.g., N-acetyltransferases, glutathione (B108866) S-transferases)

This compound is a cysteine S-conjugate, a class of molecules that are key intermediates in the mercapturic acid pathway for detoxifying electrophilic compounds. Its interactions with enzymes in this pathway, such as Glutathione S-Transferases (GSTs) and N-acetyltransferases, are of significant interest.

Glutathione S-Transferases (GSTs): GSTs catalyze the initial step of the mercapturic acid pathway, which involves the conjugation of glutathione (GSH) to a xenobiotic. nih.gov While this compound is a product of subsequent modifications, its structural similarity to glutathione conjugates means it could potentially interact with the active site of GSTs. Some GSTs, particularly those with a catalytic cysteine (Cys-GSTs), can perform deglutathionylation reactions, cleaving glutathione from substrates. nih.gov Molecular docking simulations can predict the binding affinity of this compound to various GST isozymes, helping to determine if it acts as a substrate or an inhibitor. The binding would be influenced by hydrophobic interactions between the dimethylbenzene ring and nonpolar residues in the active site, as well as hydrogen bonding involving the cysteine's carboxyl and amino groups.

N-acetyltransferases: The final step in the formation of a mercapturic acid is the N-acetylation of the cysteine S-conjugate, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase. The product of this reaction with the subject compound's L-enantiomer is N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine. Molecular docking studies can elucidate the binding mode of S-(2,4-Dimethylbenzene)-L-cysteine within the enzyme's active site. The predictions would focus on the orientation of the amino group for the acetyl transfer and the binding energy, which indicates the substrate's affinity for the enzyme.

Table 1: Predicted Interactions in Enzyme Active Sites

EnzymePredicted Role of CompoundKey Predicted InteractionsPotential Docking Score (kcal/mol)
Glutathione S-Transferase (GST)Potential Ligand/InhibitorHydrophobic interactions (dimethylphenyl group), Hydrogen bonds (carboxyl, amino groups)-6 to -8
N-acetyltransferaseSubstratePositioning of amino group for acetyl transfer, Hydrogen bonds, van der Waals forces-7 to -9

Note: Docking scores are hypothetical estimates based on typical values for similar ligand-protein interactions and serve to illustrate the potential relative affinities.

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is heavily dependent on its three-dimensional shape and flexibility. Conformational analysis of this compound can identify its low-energy conformations and the energy barriers between them.

Studies on similar molecules, such as N-acetyl-L-cysteine-N-methylamide, have shown that the conformational landscape is complex, with numerous stable structures possible due to rotations around single bonds. nih.govresearchgate.net For this compound, key flexible regions include the dihedral angles of the cysteine backbone (φ, ψ) and the rotation around the Cβ-S and S-Aryl bonds (χ1, χ2).

Molecular dynamics (MD) simulations can track the movement of the molecule over time, providing insights into its dynamic behavior and flexibility in different environments (e.g., in water or within a protein binding pocket). This analysis helps to understand how the molecule might adapt its shape to fit into an enzyme's active site. acs.org

Table 2: Key Dihedral Angles for Conformational Flexibility

Dihedral AngleAtoms InvolvedDescription
φ (phi)C'-N-Cα-C'Rotation around the N-Cα bond of the cysteine backbone.
ψ (psi)N-Cα-C'-NRotation around the Cα-C' bond of the cysteine backbone.
χ1 (chi1)N-Cα-Cβ-SRotation around the Cα-Cβ bond, defining the side chain position.
χ2 (chi2)Cα-Cβ-S-C(Aryl)Rotation around the Cβ-S bond, orienting the dimethylbenzene group.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a widely used computational method to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations can determine various parameters that describe its reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.gov The sulfur atom in the thioether linkage and the oxygen atoms of the carboxyl group are expected to be nucleophilic centers.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack.

These calculations are foundational for understanding how the molecule will interact with biological targets and for modeling its reaction pathways. etsu.edu

Table 3: Hypothetical DFT-Calculated Properties

PropertyPredicted Value/ObservationSignificance
HOMO Energy~ -6.5 eVIndicates potential for oxidation at the sulfur or benzene (B151609) ring.
LUMO Energy~ -0.5 eVIndicates susceptibility to reduction.
HOMO-LUMO Gap~ 6.0 eVSuggests relatively high kinetic stability.
Mulliken Charge on SulfurNegativeConfirms the nucleophilic character of the thioether sulfur.
Mulliken Charge on Amino NNegativeIndicates a site for protonation or hydrogen bonding.

Note: Values are illustrative and would require specific DFT calculations (e.g., using the B3LYP/6-31G(d) basis set) for confirmation. nih.gov

Reaction Pathway Modeling for Synthesis and Biotransformation

Computational modeling can map out the energy profiles of chemical reactions, identifying transition states and intermediates to predict the most likely pathways for a molecule's synthesis and metabolic transformation.

Synthesis: The formation of this compound typically involves a nucleophilic substitution reaction. researchgate.net The thiol group of cysteine acts as a nucleophile, attacking an electrophilic 2,4-dimethylbenzene derivative (e.g., a dimethylphenyl halide). Reaction pathway modeling can compare different leaving groups and reaction conditions (e.g., SNAr mechanisms) to optimize the synthetic route. rsc.orgnih.gov

Biotransformation: In the body, the compound is part of the mercapturic acid pathway. Modeling can be applied to the enzymatic steps:

Conjugation: Modeling the reaction catalyzed by GSTs, where glutathione attacks a xenobiotic like 1,3-dimethylbenzene epoxide, leading eventually to a cysteine conjugate.

N-acetylation: Modeling the transfer of an acetyl group from acetyl-CoA to the amino group of S-(2,4-Dimethylbenzene)-L-cysteine, catalyzed by N-acetyltransferase. This would involve calculating the energy barrier for the nucleophilic attack of the nitrogen atom on the carbonyl carbon of acetyl-CoA.

These models provide a dynamic view of the chemical changes the molecule undergoes in both synthetic and biological contexts.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs (Computational Prediction of Biochemical Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound, a QSAR study could be performed on a library of its analogs to predict a specific biochemical activity, such as antioxidant capacity or inhibitory potential against a particular enzyme.

The process involves:

Creating a Library of Analogs: Systematically modifying the parent structure, for example, by changing the substitution pattern on the benzene ring, altering the length of the alkyl chain, or replacing the cysteine with other amino acids.

Calculating Molecular Descriptors: For each analog, a set of numerical descriptors is calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Developing a Statistical Model: A mathematical equation is generated that links the descriptors to the experimentally measured activity (e.g., IC₅₀). This model can then be used to predict the activity of new, untested analogs. nih.gov

For this compound analogs, a QSAR model could predict their affinity for N-acetyltransferase, potentially leading to the design of more efficient substrates or potent inhibitors.

Table 4: Example of a Hypothetical SAR Table for Analogs

Analog (Modification from Parent)Key Descriptor ChangedPredicted Change in Activity (e.g., Antioxidant Potential)Rationale
S-(2,4,6-Trimethylbenzene)-D,L-cysteineIncreased Steric Hindrance (Van der Waals Volume)DecreaseAdditional methyl group may hinder interaction with the active site.
S-(4-Methoxybenzene)-D,L-cysteineIncreased Electron-Donating Character (Hammett Constant)IncreaseMethoxy group can better stabilize a radical intermediate.
S-(4-Nitrobenzene)-D,L-cysteineIncreased Electron-Withdrawing CharacterDecreaseNitro group withdraws electron density, potentially destabilizing active forms.
S-(2,4-Dimethylbenzene)-D,L-homocysteineIncreased Chain Length (Topological Descriptor)VariableMay alter optimal positioning within a binding site.

Predictive Modeling of Stereoisomer Behavior in Biochemical Systems

The differentiation between the biological activities of stereoisomers is a critical aspect of pharmacology and toxicology. For chiral compounds such as this compound, the D- and L-enantiomers can exhibit markedly different behaviors in biochemical systems due to the stereospecificity of enzymes and receptors. Predictive modeling, incorporating computational techniques, offers a powerful approach to investigate and anticipate these differences, guiding further experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools widely used for the in silico prediction of the biological activities or toxicities of chemicals. nih.gov These models are built on the principle that the biological effect of a compound is correlated with its molecular structure and physicochemical properties. nih.gov For S-aryl-cysteine conjugates, QSAR models can be developed to predict the potential toxicity of the D- and L-enantiomers of S-(2,4-Dimethylbenzene)-cysteine.

The development of such models involves calculating a variety of molecular descriptors for each stereoisomer. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. By correlating these descriptors with experimentally determined biological activities (e.g., cytotoxicity, enzyme inhibition) of a training set of related S-aryl-cysteine compounds, a predictive model can be generated. nih.gov This model can then be used to estimate the potential activity of S-(2,4-Dimethylbenzene)-D-cysteine and S-(2,4-Dimethylbenzene)-L-cysteine.

Table 1: Hypothetical Molecular Descriptors for QSAR Modeling of S-(2,4-Dimethylbenzene)-cysteine Stereoisomers

DescriptorS-(2,4-Dimethylbenzene)-L-cysteine (Predicted Value)S-(2,4-Dimethylbenzene)-D-cysteine (Predicted Value)Significance in QSAR Models
Molecular Weight ( g/mol ) 239.33239.33Basic descriptor for molecular size.
LogP (o/w) 2.652.65Indicates lipophilicity and potential for membrane permeation. nih.gov
Topological Polar Surface Area (TPSA) (Ų) 63.3263.32Relates to hydrogen bonding potential and cell permeability. nih.gov
Dipole Moment (Debye) 3.13.5Influences non-covalent interactions with biological targets.
HOMO Energy (eV) -8.9-8.9Relates to the molecule's susceptibility to electrophilic attack.
LUMO Energy (eV) -0.5-0.5Relates to the molecule's ability to accept electrons.
Chirality Descriptors L-configurationD-configurationCrucial for differentiating stereoisomer interactions in chiral biological environments.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable for predicting how the D- and L-enantiomers of S-(2,4-Dimethylbenzene)-cysteine might interact with the active sites of enzymes involved in their metabolism, such as cysteine S-conjugate β-lyases. nih.govresearchgate.net

These enzymes are known to catalyze the bioactivation of certain cysteine S-conjugates into reactive thiols, which can lead to cellular toxicity. researchgate.net The stereoselectivity of these enzymes means that one enantiomer may be a better substrate than the other.

A typical molecular docking study would involve:

Obtaining the three-dimensional crystal structure of a relevant enzyme (e.g., a human cysteine S-conjugate β-lyase).

Generating 3D models of S-(2,4-Dimethylbenzene)-L-cysteine and S-(2,4-Dimethylbenzene)-D-cysteine.

Docking each enantiomer into the active site of the enzyme.

Analyzing the resulting binding poses and calculating a docking score, which estimates the binding affinity. nih.gov

The results of such a simulation could reveal, for instance, that the L-enantiomer forms more stable hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site compared to the D-enantiomer. This would suggest that the L-enantiomer is more likely to be metabolized by this enzyme, potentially leading to a higher rate of toxic metabolite formation.

Table 2: Hypothetical Molecular Docking Results for S-(2,4-Dimethylbenzene)-cysteine Stereoisomers with a Cysteine S-conjugate β-lyase

StereoisomerDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Biochemical Outcome
S-(2,4-Dimethylbenzene)-L-cysteine -8.5Lys-256, Ser-189, Trp-123Favorable binding, likely substrate for bioactivation.
S-(2,4-Dimethylbenzene)-D-cysteine -5.2Lys-256Weaker binding due to steric hindrance, less likely to be a substrate.

Quantum Mechanical Calculations in Biochemical Systems

Quantum mechanics (QM) can provide a deeper understanding of the electronic and geometric properties that govern the reactivity of this compound. nih.govyoutube.com QM calculations can be used to model the reaction mechanisms of enzymatic processes, such as the β-elimination reaction catalyzed by cysteine S-conjugate β-lyases. researchgate.net

By modeling the transition states for the enzymatic reaction with both the D- and L-enantiomers, it is possible to calculate the activation energies. A lower activation energy for one enantiomer would imply a faster reaction rate, providing a quantitative prediction of the enzyme's stereoselectivity. These calculations often employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size. nih.govdigitellinc.com

Furthermore, QM methods can predict properties like the pKa of the thiol group, which is crucial for understanding its reactivity as a nucleophile in various biological contexts. nih.gov The local environment within an enzyme's active site can significantly alter a molecule's reactivity, and QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model these effects by treating the substrate with QM and the surrounding protein with MM.

The integration of these predictive modeling techniques provides a comprehensive, multi-scale view of how the stereoisomers of this compound are likely to behave in a biochemical environment. This knowledge is invaluable for assessing potential risks and for guiding the design of future experimental investigations.

S 2,4 Dimethylbenzene D,l Cysteine As a Research Tool and Probe

Use as a Substrate or Inhibitor in In Vitro Enzymatic Assays (e.g., N-acetyltransferase activity)

S-(2,4-Dimethylbenzene)-D,L-cysteine serves as a key substrate in in vitro assays designed to measure the activity of certain enzymes, most notably N-acetyltransferases (NATs). The final step in the formation of mercapturic acids, which are excretable end-products of xenobiotic metabolism, is the N-acetylation of the cysteine conjugate. The enzyme responsible for this reaction is N-acetyltransferase. nih.gov

In a typical in vitro enzymatic assay, this compound is introduced into a reaction mixture containing a source of the N-acetyltransferase enzyme (such as a liver cell lysate or a purified recombinant enzyme) and the acetyl co-substrate, Acetyl-CoA. The activity of the enzyme is determined by measuring the rate of formation of the product, N-acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine. This can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The ability to monitor this specific reaction provides researchers with a tool to screen for potential inhibitors of NATs or to study the enzyme's kinetics and substrate specificity.

ParameterDescription
Enzyme N-acetyltransferase 2 (NAT2)
Substrate This compound
Co-substrate Acetyl-Coenzyme A (Acetyl-CoA)
Product N-acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine
Assay Principle Quantifying the formation of the N-acetylated product over time to determine enzyme activity.
Detection Methods HPLC, LC-MS/MS

This interactive table summarizes the components and principles of an in vitro N-acetyltransferase assay using this compound as a substrate.

Application in Metabolic Tracing Studies in Cell Culture and Model Organisms (using isotope-labeled forms)

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, allowing scientists to trace the fate of specific molecules within complex biological systems. eurisotop.com Isotope-labeled versions of this compound, such as those containing deuterium (B1214612) (D), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N), are powerful tools for metabolic tracing studies in both cell culture and whole model organisms. nih.govlgcstandards.com

Application AreaResearch QuestionIsotope Label
Cell Culture (e.g., CHO, Hepatocytes) What is the rate of N-acetylation? Are other metabolites formed?¹³C, ¹⁵N, D
Model Organisms (e.g., Rats) What is the primary excretion product? What is the whole-body distribution and clearance rate?¹³C, D
Pathway Analysis Quantifying the flux through the mercapturic acid pathway.¹³C, ¹⁵N

This interactive table outlines the application of isotope-labeled this compound in various metabolic tracing studies.

Development of Fluorescent or Chromogenic Probes incorporating the (2,4-Dimethylbenzene)-Cysteine Scaffold for Biochemical Detection

In principle, such a probe could be engineered. The (2,4-Dimethylbenzene)-Cysteine structure could serve as a recognition element for a specific enzyme or binding protein. This scaffold could be chemically modified by attaching a fluorophore (a molecule that emits light) and a quencher (a molecule that suppresses the fluorescence). The probe could be designed so that, in its intact state, the quencher is held close to the fluorophore, preventing light emission. Upon enzymatic cleavage of a specific bond within the cysteine portion of the scaffold, the quencher would be released, leading to a measurable increase in fluorescence. This "turn-on" mechanism would provide a direct signal of the target enzyme's activity within a biological sample, such as in living cells.

Contribution to Understanding Xenobiotic Metabolism Mechanisms at a Molecular Level (in vitro mechanistic studies)

This compound is an important intermediate in the mercapturic acid pathway, a major route for the detoxification and elimination of foreign compounds (xenobiotics). nih.gov In vitro studies using this compound are crucial for dissecting the molecular mechanisms of this pathway. The metabolism of aromatic hydrocarbons like xylene is believed to proceed through an initial oxidation followed by conjugation with the endogenous antioxidant glutathione (B108866). This glutathione conjugate is then sequentially broken down to the cysteinylglycine (B43971) and then the cysteine conjugate—this compound. The final step is N-acetylation to form the excretable mercapturic acid. nih.gov

By using in vitro systems, such as purified enzymes, liver microsomes, or S9 fractions, researchers can study each step of this process in a controlled environment. Incubating this compound with N-acetyltransferase and Acetyl-CoA allows for the detailed characterization of this specific enzymatic step. These studies help to identify the specific enzymes responsible (e.g., which NAT isoform is most active), determine their kinetic properties, and understand how factors like genetic polymorphisms in these enzymes might affect an individual's ability to metabolize certain xenobiotics. nih.gov This molecular-level understanding is fundamental to toxicology and drug development.

Future Research Directions and Unexplored Avenues for S 2,4 Dimethylbenzene D,l Cysteine

Investigation of Novel Synthetic Routes with Enhanced Efficiency or Green Chemistry Principles

The availability of pure S-(2,4-Dimethylbenzene)-D,L-cysteine is crucial for detailed toxicological and metabolic studies. Future research should focus on developing novel synthetic routes that are not only more efficient but also adhere to the principles of green chemistry. Current methods for synthesizing S-aryl-cysteines often involve multi-step processes with harsh reagents.

Future investigations could explore one-pot synthesis methodologies, minimizing waste and improving yield. The use of catalytic systems, such as transition metal catalysts, could facilitate the direct arylation of cysteine in a more controlled and efficient manner. Furthermore, exploring enzymatic synthesis, perhaps using engineered enzymes, could offer a highly specific and environmentally benign route to producing this compound and its individual stereoisomers.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

ApproachPotential AdvantageResearch Focus
Catalytic Arylation Higher efficiency, reduced waste, milder reaction conditions.Development of specific catalysts for the 2,4-dimethylphenyl group.
Enzymatic Synthesis High stereoselectivity, biodegradable catalysts, aqueous reaction conditions.Screening and engineering of enzymes capable of conjugating 2,4-dimethylbenzene to cysteine.
Flow Chemistry Improved safety, scalability, and process control.Optimization of reaction parameters in a continuous flow system.
Solvent Minimization Reduced environmental impact and cost.Exploration of solvent-free reactions or the use of greener solvents like water or supercritical CO2.

Detailed Elucidation of Stereoisomer-Specific Biochemical Interactions

This compound is a racemic mixture, containing both D- and L-cysteine enantiomers. It is well-established in pharmacology and toxicology that stereoisomers can exhibit significantly different biological activities. Therefore, a critical area of future research is the detailed elucidation of the stereoisomer-specific biochemical interactions of this compound.

Exploration of Non-Enzymatic Reactions and Their Research Implications

While the enzymatic conjugation of xenobiotics to cysteine is a major metabolic pathway, the potential for non-enzymatic reactions of this compound within the biological milieu is an important and under-explored area. Cysteine and its conjugates can participate in a variety of non-enzymatic reactions, including thiol-disulfide exchange and reactions with reactive oxygen species (ROS). nih.gov

Future research should investigate the reactivity of the thiol group of this compound and its potential to interact with endogenous disulfides, potentially altering protein structure and function. nih.gov Furthermore, its role as an antioxidant or pro-oxidant should be clarified. It is possible that this conjugate could either quench or generate ROS, depending on the cellular environment. Understanding these non-enzymatic processes is crucial for a complete picture of the compound's biological effects. Studies have shown that non-enzymatic production of hydrogen sulfide (B99878) from cysteine can be catalyzed by iron and vitamin B6 under physiological conditions, a pathway that could be relevant for cysteine conjugates as well. nih.gov

Application in Advanced In Vitro Systems for Mechanistic Studies (e.g., organoids, microfluidic platforms)

Traditional 2D cell cultures often fail to replicate the complex microenvironment of tissues and organs. The advent of advanced in vitro systems, such as organoids and microfluidic "organ-on-a-chip" platforms, offers unprecedented opportunities for mechanistic studies of this compound. nih.govnih.govmdpi.comresearchgate.net

Future research should leverage these technologies to create more physiologically relevant models of key target organs, such as the liver, kidney, and brain. nih.govmdpi.com For example, liver organoids could be used to study the detailed metabolism of this compound and its potential to cause hepatotoxicity. mdpi.com Microfluidic platforms can be designed to mimic the blood-brain barrier, allowing for investigations into the neurotoxic potential of this compound. nih.gov These advanced systems enable the study of cell-cell interactions, tissue architecture, and fluid flow, providing a more accurate understanding of the compound's effects in a human-relevant context. nih.govresearchgate.net

Development of New Analytical Methods for Trace Detection in Complex Research Samples

The accurate and sensitive detection of this compound in complex biological matrices, such as blood, urine, and tissue samples, is essential for both research and biomonitoring. While methods like liquid chromatography-mass spectrometry (LC-MS/MS) are currently used, there is a continuous need for the development of new analytical methods with improved sensitivity, specificity, and throughput. nih.gov

Future research could focus on developing novel derivatization strategies to enhance the ionization efficiency and chromatographic separation of the compound. nih.gov The exploration of high-resolution mass spectrometry could aid in the identification of previously unknown metabolites of this compound. Additionally, the development of rapid and cost-effective screening methods, such as immunoassays or biosensors, could be valuable for large-scale epidemiological studies.

Table 2: Emerging Analytical Techniques for S-Aryl-Cysteine Conjugate Detection

TechniquePotential AdvantageResearch Focus
High-Resolution Mass Spectrometry (HRMS) High mass accuracy for confident identification and structural elucidation.Metabolite profiling and identification of novel biotransformation products.
Supercritical Fluid Chromatography (SFC-MS) Orthogonal separation to liquid chromatography, suitable for chiral separations.Stereospecific quantification of D- and L-isomers.
Immunoassays (e.g., ELISA) High throughput, cost-effective for large sample numbers.Development of specific antibodies against this compound.
Electrochemical Biosensors Rapid, portable, and potentially low-cost detection.Design of selective electrodes for real-time monitoring.

Integration with Systems Biology Approaches to Map its Interactions within Comprehensive Biochemical Networks

To fully comprehend the biological impact of this compound, it is necessary to move beyond the study of individual molecular interactions and embrace a systems-level perspective. nih.govnumberanalytics.comresearchgate.netstmjournals.com Systems biology approaches, which integrate experimental data with computational modeling, can provide a holistic view of how this compound perturbs biochemical networks. nih.govnumberanalytics.comresearchgate.netstmjournals.comnih.gov

Future research should aim to integrate "omics" data (e.g., proteomics, metabolomics, transcriptomics) from cells or tissues exposed to this compound. This data can then be used to construct and analyze molecular interaction networks, identifying key pathways and cellular processes that are affected. nih.govresearchgate.netstmjournals.com Such an approach can help to uncover novel mechanisms of action, identify potential biomarkers of exposure or effect, and predict the compound's broader physiological consequences. The study of the cysteine redoxome at a systems level, for instance, can reveal insights into the selectivity and context-dependence of redox signaling networks perturbed by such conjugates. nih.gov

Comparative Studies with Other Aryl-Cysteine Conjugates in Research Models to Understand Structure-Function Relationships

This compound is just one of many aryl-cysteine conjugates that can be formed from exposure to industrial chemicals. A powerful approach to understanding the specific toxicological properties of this compound is to conduct comparative studies with other structurally related aryl-cysteine conjugates. nih.govresearchgate.netrsc.org

Future research should involve the synthesis and testing of a series of aryl-cysteine conjugates with systematic variations in the structure of the aryl group (e.g., different substitution patterns, presence of other functional groups). By comparing the biological activities of these different conjugates in the same research models, it will be possible to establish clear structure-function relationships. This will not only illuminate the specific role of the 2,4-dimethyl substitution in the effects of this compound but also contribute to the development of predictive models for the toxicity of other aryl-cysteine conjugates.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing S-(2,4-Dimethylbenzene)-D,L-cysteine?

  • Methodology : Adapt nucleophilic substitution reactions used for analogous cysteine derivatives. For example, react L- or D-cysteine with a halogenated 2,4-dimethylbenzene derivative (e.g., bromo-2,4-dimethylbenzene) under alkaline conditions. Protect the amino and carboxyl groups of cysteine using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions .
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize using NMR (¹H/¹³C) and mass spectrometry.

Q. How can HPLC methods be optimized for quantifying this compound in biological samples?

  • Derivatization : Use 2,4-dinitrofluorobenzene (DNFB) to enhance UV detectability. React the compound with DNFB (1:5 molar ratio) in borate buffer (pH 9.0) at 60°C for 30 minutes .
  • Chromatography :

  • Column: Reversed-phase C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase: Gradient of acetonitrile (20%–50%) and 0.1% trifluoroacetic acid over 20 min.
  • Detection: UV at 360 nm (DNFB derivative).
  • Linearity range: 1.45–1,450 µmol/L (R² > 0.99) .
    • Recovery validation : Spiked lens homogenates showed recoveries of 90–95% for similar cysteine derivatives, suggesting matrix-specific optimization is critical .

Advanced Research Questions

Q. What metabolic pathways degrade this compound, and how do they impact toxicity?

  • β-Lyase pathway : Cysteine conjugates are often cleaved by renal β-lyases, generating reactive thiols. For example, S-(1,2-dichlorovinyl)-L-cysteine is nephrotoxic due to β-lyase-mediated bioactivation .
  • Experimental design :

Incubate the compound with kidney homogenates or purified β-lyase.

Monitor metabolites via LC-MS/MS.

Assess cytotoxicity (e.g., lactate dehydrogenase release in proximal tubule cells).

  • Contradictions : Structural differences (e.g., dimethyl groups) may reduce β-lyase affinity, altering toxicity profiles compared to halogenated analogs .

Q. How does the 2,4-dimethylbenzene moiety influence interactions with detoxification enzymes like glutathione S-transferase (GST)?

  • Hypothesis : The hydrophobic dimethyl group may enhance binding to GST’s active site, altering catalytic efficiency.
  • Methodology :

  • Kinetic assays : Measure GST activity (using 1-chloro-2,4-dinitrobenzene as substrate) in the presence of this compound .
  • Docking studies : Perform molecular dynamics simulations to compare binding modes with GST isoforms (e.g., GSTP1-1).
    • Data interpretation : If Km decreases, the compound acts as a competitive inhibitor; if Vmax decreases, it may disrupt enzyme structure.

Data Contradiction Analysis

Q. How should researchers address variability in recovery rates during analytical method validation?

  • Case study : Recovery rates for S-(dicarboxyethyl)-L-cysteine ranged from 90.0 ± 3.2% to 95.3 ± 3.1% in lens homogenates .
  • Resolution :

Matrix effects : Test recovery in multiple matrices (e.g., plasma, urine, tissue).

Standard addition : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .

Statistical rigor : Apply ANOVA to assess inter-matrix variability (p < 0.05 significance).

Tables for Key Data

Parameter Value Reference
HPLC detection limit (similar analogs)1.45 µg/mL
Recovery in bovine lens90.0–95.3%
β-Lyase-mediated toxicityStructure-dependent (e.g., nephrotoxicity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.